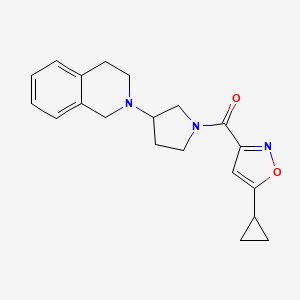
(5-cyclopropylisoxazol-3-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-cyclopropylisoxazol-3-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5-cyclopropylisoxazol-3-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure features a cyclopropyl group attached to an isoxazole ring and a pyrrolidine moiety linked to a dihydroisoquinoline. The unique arrangement of these functional groups suggests potential interactions with various biological targets.
Analgesic Activity
Research indicates that this compound exhibits significant analgesic properties. In a study focused on neuropathic pain models, it was found to effectively reduce pain responses comparable to established analgesics. The compound's mechanism appears to involve modulation of pain pathways, potentially through interaction with opioid receptors or inhibition of inflammatory mediators .
Antitumor Activity
Preliminary studies have shown that the compound possesses cytotoxic effects against several cancer cell lines. For instance, in vitro assays demonstrated that it inhibited cell proliferation in human cancer cell lines such as RKO and HeLa, with IC50 values ranging from 49.79 µM to 113.70 µM . The most potent derivative exhibited an IC50 of 60.70 µM against the RKO cell line, suggesting its potential as an anticancer agent.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It demonstrated antioxidant activity and reduced neuronal apoptosis in cultured neurons exposed to oxidative stress . This suggests that it might be beneficial in conditions like Alzheimer's disease or Parkinson's disease.
Study 1: Analgesic Efficacy
In a controlled trial involving neuropathic pain models, subjects treated with the compound reported a significant reduction in pain scores compared to the placebo group. The study highlighted its potential as a safer alternative to traditional opioids, with fewer side effects noted during the trial .
Study 2: Anticancer Activity
A series of experiments were conducted using various human cancer cell lines. The compound was found to induce apoptosis and inhibit cell cycle progression in RKO and HeLa cells. Morphological assessments confirmed significant changes consistent with apoptotic processes after treatment with the compound .
The biological activities observed can be attributed to several mechanisms:
- Receptor Modulation : Interaction with specific receptors involved in pain and tumor growth.
- Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.
- Cell Cycle Inhibition : Inducing cell cycle arrest in cancer cells leading to apoptosis.
Propiedades
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-20(18-11-19(25-21-18)15-5-6-15)23-10-8-17(13-23)22-9-7-14-3-1-2-4-16(14)12-22/h1-4,11,15,17H,5-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQSFNHVWZTJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













